molecular formula C10H16O B139901 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one CAS No. 139697-80-6

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one

Cat. No.: B139901
CAS No.: 139697-80-6
M. Wt: 152.23 g/mol
InChI Key: CLALNKFYLVVKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a colorless or pale yellow liquid with a distinctive odor. This compound is commonly used in the synthesis of fragrances and flavors due to its unique scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one involves the aldol condensation reaction. In this process, the corresponding cyclohexanone is reacted with acetone under basic conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of fragrances and flavors, as well as in scientific research .

Properties

IUPAC Name

2-methyl-3-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-6-10(11)8(9)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLALNKFYLVVKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.